From Dolabella auricularia (sea hare)

Description

Significance of Marine Organisms as Sources of Bioactive Compounds in Academic Research

The marine environment, with its immense biodiversity, represents a vast and largely untapped resource for the discovery of novel bioactive compounds. mjpms.inresearchgate.net Marine organisms have evolved in complex and competitive habitats, leading to the production of a wide array of structurally diverse and potent secondary metabolites that are not found in terrestrial counterparts. nih.govnih.gov These marine natural products (MNPs) have garnered significant attention in academic research and the pharmaceutical industry due to their potential to serve as new leads for drug discovery and development. nih.govfrontiersin.orgnih.gov

Historically, natural products have been a cornerstone of medicine, and a large portion of the current pharmacopoeia originates from natural sources. pharmaceutical-journal.com The chemical diversity of MNPs is particularly remarkable, offering unique molecular scaffolds that are biologically pre-validated to interact with specific targets. frontiersin.orgnih.gov Research has shown that secondary metabolites from marine sources often exhibit significant bioactivity, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfrontiersin.org The exploration of marine organisms, from microorganisms and algae to invertebrates like sponges and mollusks, has yielded thousands of novel compounds. mjpms.inresearchgate.net This chemical richness provides a continuous pipeline of potential therapeutic agents, addressing the urgent need for new drugs to combat challenges like antibiotic resistance and to treat various complex diseases. nih.govfrontiersin.org The ongoing exploration of marine ecosystems, facilitated by advancements in sampling and analytical technologies, continues to unveil new chemotypes with unique mechanisms of action, solidifying the role of marine organisms as a crucial frontier in biomedical research. nih.govnih.gov

Taxonomy and Ecological Niche of Dolabella auricularia in Marine Ecosystems

Dolabella auricularia, commonly known as the wedge sea hare, is a species of large sea slug belonging to the phylum Mollusca. wikipedia.orgmedwinpublishers.com It is a marine opisthobranch gastropod mollusk classified within the family Aplysiidae. wikipedia.orgmedwinpublishers.com

Taxonomic Classification of Dolabella auricularia medwinpublishers.com

| Kingdom | Animalia |

|---|---|

| Phylum | Mollusca |

| Class | Gastropoda |

| Order | Anaspidea |

| Family | Aplysiidae |

| Genus | Dolabella |

D. auricularia can reach a considerable size, up to 40-50 centimeters in length. wikipedia.orgsealifebase.se A distinguishing feature is a flattened, disc-like shield on its posterior surface. seaslugforum.net Its body is covered in soft pustules and skin flaps, giving it a knob-like appearance and providing excellent camouflage in its natural habitat. wikipedia.orgseaslugforum.net Like other sea hares, it releases a purple ink when disturbed as a defense mechanism. wikipedia.org

This species is widely distributed throughout the Indo-Pacific region, including the Indian Ocean and the western and northwestern Pacific. wikipedia.orgmedwinpublishers.com Its ecological niche is in shallow, sheltered marine environments such as lagoons and bays with calm currents. wikipedia.orgseaslugforum.net It is commonly found in seagrass beds or on sand and mud, where it feeds on various species of algae. wikipedia.orgseaslugforum.net As a herbivore, D. auricularia bioaccumulates chemical compounds from its diet, which is a key factor in the diversity of its secondary metabolites. portlandpress.com It is believed that many of the potent compounds isolated from this sea hare are actually produced by cyanobacteria upon which it feeds. portlandpress.comnih.gov

Historical Context of Chemical Investigations on Dolabella auricularia Metabolites

The sea hare Dolabella auricularia has long been a subject of intense chemical investigation due to its production of a remarkable number of structurally unique and biologically potent secondary metabolites. encyclopedia.pub The initial impetus for this research was the discovery of compounds with exceptionally high cytotoxicity against various cancer cell lines. portlandpress.com

A pivotal moment in the study of this organism was the isolation of the dolastatins, a series of powerful antineoplastic peptides and macrolides. nih.gov The most famous of these, dolastatin 10, was first reported by Pettit and his research group in the 1980s after an extensive bioassay-guided fractionation process. nih.gov The compound was isolated from specimens collected in the Indian Ocean and showed extraordinary potency, capable of inhibiting cancer cell growth at nanomolar concentrations. portlandpress.comnih.gov However, the natural abundance of dolastatin 10 is incredibly low, with yields in the range of 1 mg per 100 kg of the sea hare, which posed a significant supply challenge for further development. nih.gov It was later discovered that the true producer of dolastatin 10 is not the sea hare itself, but rather cyanobacteria (blue-green algae) that it consumes. portlandpress.comnih.gov

Following the discovery of the dolastatins, researchers continued to explore the chemical constituents of D. auricularia from different geographical locations. This led to the isolation of other significant classes of compounds. In 1996, from a specimen collected in Japanese waters, aurilide was isolated. encyclopedia.pubelsevierpure.com Aurilide is a 26-membered cyclodepsipeptide that also exhibits potent cytotoxicity. encyclopedia.pubelsevierpure.com Further investigations have uncovered a family of related aurilide compounds. encyclopedia.pubnih.gov Additionally, other classes of metabolites, including dolabellanes (diterpenes) and cytotoxic bisthiazole compounds like dolabellin, have been identified from this prolific marine mollusk. acs.org The complex and potent nature of these molecules has made them important targets for total synthesis by organic chemists, which is crucial for confirming their structures and providing sufficient material for detailed biological evaluation. encyclopedia.pubacs.org

Structure

2D Structure

Properties

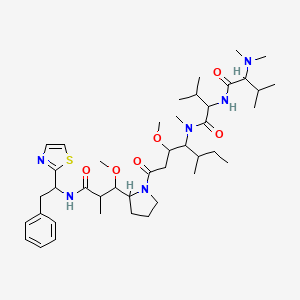

IUPAC Name |

2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDNQWIFNXBECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation of Bioactive Compounds from Dolabella Auricularia

Methodological Advances in the Isolation of Marine Metabolites from D. auricularia

The journey from a crude extract of D. auricularia to a pure, biologically active compound is a meticulous process. Advances in separation science have been pivotal in navigating the complexity of the natural extracts to isolate these valuable metabolites.

Bioassay-Guided Fractionation Strategies

The initial step in discovering new bioactive compounds from D. auricularia has been heavily reliant on bioassay-guided fractionation. This strategy involves a systematic process of separating the crude extract into fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated.

This approach was instrumental in the discovery of dolastatin 10, one of the most potent antiproliferative agents identified from the sea hare. acs.org Researchers utilized cytotoxicity assays, such as those against the P388 lymphocytic leukemia cell line, to guide the separation process. nih.gov The crude extracts were partitioned and chromatographed, with each resulting fraction being evaluated for its ability to inhibit cancer cell growth. Only the fractions exhibiting significant cytotoxicity were carried forward for further purification, ensuring that the chemical isolation efforts remained focused on the most promising constituents. This iterative process of separation and bioassay is a cornerstone of natural product discovery.

Chromatographic Separation Techniques (e.g., HPLC in early structural assignments)

Chromatography is the cornerstone of purification in natural product chemistry. blogspot.comlibretexts.org For the complex mixtures derived from D. auricularia, High-Performance Liquid Chromatography (HPLC) has been an indispensable tool. nih.govnih.gov HPLC offers high resolution and sensitivity, making it ideal for separating structurally similar peptides and depsipeptides found in the sea hare.

In the early structural assignment of compounds like dolastatin 10 and its congeners, reversed-phase HPLC was frequently employed. nih.gov This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. A series of HPLC procedures were evaluated to assess the purity of dolastatin 10 and 15, with specific solvent systems and column types, such as a C8 reversed-phase column, proving effective. nih.gov The ability of HPLC to yield highly pure samples was a critical prerequisite for the subsequent spectroscopic analyses required for structural elucidation.

Interactive Table 1: Chromatographic Techniques for D. auricularia Metabolites

| Technique | Stationary Phase | Mobile Phase Principle | Application in D. auricularia Research |

|---|---|---|---|

| Column Chromatography | Silica (B1680970) Gel | Gradient elution with varying polarity solvents (e.g., hexane-ethyl acetate) | Initial fractionation of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C8, C18) | Polar mobile phase (e.g., water/acetonitrile) | Purification of dolastatins and their analogues. nih.govnih.gov |

Users can filter and sort this table by technique, stationary phase, or application.

Spectroscopic and Diffraction Techniques for Structural Elucidation of D. auricularia Metabolites

Once a pure compound is isolated, its molecular structure must be determined. This is achieved through a combination of powerful spectroscopic and diffraction techniques that provide detailed information about the connectivity of atoms, their spatial arrangement, and their absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. researchgate.net For the complex peptide structures of dolastatins, which often contain unusual amino acid residues, a suite of NMR experiments is required. acs.orgnih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial. nih.gov 1D ¹H and ¹³C NMR spectra provide initial information about the types and numbers of protons and carbons in the molecule. However, for complete structural assignment, 2D NMR techniques are essential. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the molecular fragments. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. blogspot.comacdlabs.com This information is vital for determining the relative stereochemistry and the three-dimensional conformation of the molecule in solution. nih.govacdlabs.com

In the study of dolastatin 10, 1D and 2D NMR experiments were used to conduct a thorough conformational analysis, revealing a folded peptide-like structure. nih.gov The full analysis of dolastatin analogues relies on experiments like COSY, HMQC, and HMBC to establish the intricate connections within these unique peptide chains. nih.gov

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. acdlabs.com It provides the molecular weight of a compound with high accuracy, which is essential for determining its molecular formula. nih.gov High-resolution mass spectrometry (HRMS) was a key technique used in the structural determination of dolastatin 19. nih.gov

Beyond molecular weight determination, MS, particularly when coupled with fragmentation techniques (tandem MS or MS/MS), offers valuable structural information. elsevierpure.com The fragmentation pattern of a molecule can help to identify its constituent parts and how they are connected. For instance, in the analysis of dolastatin 10 metabolites, structural assignments were made based on the fragmentation patterns obtained using collision-induced dissociation (CID). nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for both separating and identifying compounds in complex mixtures. nih.gov

Interactive Table 2: Spectroscopic Techniques in Dolastatin Research

| Technique | Information Provided | Specific Application for Dolastatins |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic carbon and proton framework. | Initial characterization of isolated peptides. nih.gov |

| 2D NMR (COSY, HMBC, HSQC) | Atom connectivity (through-bond correlations). | Elucidation of the complex peptide backbone and side chains of dolastatins. nih.gov |

| 2D NMR (NOESY, ROESY) | Spatial proximity of atoms (through-space correlations). | Determination of relative stereochemistry and solution conformation. blogspot.comnih.gov |

| Mass Spectrometry (MS) | Molecular weight and molecular formula. | Confirmation of elemental composition. nih.gov |

| Tandem MS (MS/MS) | Structural fragments. | Sequencing of peptide fragments and identification of metabolites. nih.gov |

Users can filter and sort this table by technique or the type of information it provides.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can reveal the relative stereochemistry of a molecule, determining its absolute configuration often requires X-ray crystallography. birmingham.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. birmingham.ac.uk This analysis provides a precise three-dimensional model of the molecule's structure within the crystal lattice.

The determination of the absolute configuration is crucial, as different stereoisomers of a molecule can have vastly different biological activities. An X-ray crystal structure determination was completed for dolastatin 18, which confirmed the R stereochemistry of the N-Me-Phe unit, an unusual configuration among the amino acid components of D. auricularia. This technique provides the most unambiguous assignment of stereochemistry, solidifying the structural elucidation of these complex natural products.

Characterization of Major Bioactive Compound Classes from D. auricularia

The dolastatins represent a series of structurally unique compounds, many of which contain unusual amino acid residues. Their isolation, often in minute quantities from large collections of the sea hare, has been a significant undertaking in the field of marine natural products chemistry. The structural determination of these molecules has relied heavily on advanced spectroscopic techniques, particularly high-field nuclear magnetic resonance (NMR) and mass spectrometry.

Dolastatins and Related Peptide/Depsipeptide Derivatives

The dolastatin family is extensive, with numerous members identified and characterized. These compounds are typically linear or cyclic peptides/depsipeptides and are notable for their potent biological activities.

First reported in the 1980s, dolastatin 10 is a pentapeptide that stands out as one of the most potent cytotoxic agents ever discovered. nih.gov Its isolation from D. auricularia collected in the Indian Ocean was a landmark in marine drug discovery. mdpi.comnih.gov The structure of dolastatin 10 is characterized by the presence of four unique amino acid units: dolavaline (Dov), dolaisoleuine (Dil), dolaproine (Dap), and a C-terminal dolaphenine (Doe) residue, which is a thiazole-containing amino acid. nih.govelsevierpure.com

Subsequent research led to the isolation of analogues of dolastatin 10 from D. auricularia. While the primary source of these compounds is believed to be cyanobacteria, which the sea hare consumes, D. auricularia serves as the biological reservoir from which they were first identified. elsevierpure.comnih.gov One such closely related analogue is symplostatin 1, which was later isolated from the marine cyanobacterium Symploca sp. VP642.

The structural elucidation of dolastatin 10 and its analogues was a complex process involving extensive spectroscopic analysis and, ultimately, confirmation through total synthesis.

Dolastatin 16, a cyclodepsipeptide, was isolated from D. auricularia specimens collected in Papua New Guinea. Its structure is notable for containing two novel amino acid units: dolamethylleuine (Dml) and dolaphenvaline (Dpv). The complete structure was determined through high-field NMR and tandem mass spectrometry, revealing a cyclic arrangement of proline, dolaphenvaline, proline, dolamethylleuine, and other residues.

The absolute configurations of the unusual amino acids in dolastatin 16 were later confirmed through X-ray crystallographic analysis. While various derivatives of dolastatin 16 have been synthesized to explore their biological activities, the initial isolation from D. auricularia laid the groundwork for these investigations.

Dolastatin 18 is another unique peptide derivative isolated from Dolabella auricularia. Its structure was elucidated and confirmed through synthesis. A key feature of dolastatin 18 is the presence of a dolaphenine (Doe) unit, similar to that in dolastatin 10. The synthesis of dolastatin 18 also confirmed the R stereochemistry of its N-Me-Phe unit, an unusual configuration among the amino acid components found in this sea hare. An X-ray crystal structure determination of synthetic dolastatin 18 provided definitive proof of its three-dimensional architecture.

Isolated from D. auricularia collected in the Gulf of California, dolastatin 19 represents a different structural class within the broader dolastatin family. It is a 14-membered macrocyclic lactone attached to a 2,4-di-O-methyl-L-α-rhamnopyranoside. The isolation of dolastatin 19 was guided by bioassays, and its structure was determined through high-resolution mass spectrometry and high-field NMR data. The relative stereochemistry of the chiral centers in the macrolide ring was established using NMR techniques. The discovery of dolastatin 19 highlighted the structural diversity of bioactive compounds produced by or accumulated in D. auricularia.

A broader investigation into the constituents of Japanese specimens of D. auricularia led to the isolation and characterization of several other dolastatin series.

Dolastatin C is a depsipeptide with weak cytotoxicity. Its structure was determined through spectroscopic analysis and chemical degradation, and subsequently confirmed by synthesis.

Dolastatin D is a cytotoxic cyclic depsipeptide that contains the novel β-amino acid (2R,3R)-3-amino-2-methylbutanoic acid. Its absolute stereostructure was elucidated using spectroscopic methods and chemical degradation, with final confirmation provided by its total synthesis.

Dolastatin G and Nordolastatin G were isolated as cytotoxic 35-membered cyclodepsipeptides. Their complex structures, arising from a mixed peptide-polyketide biosynthetic pathway, were established through extensive 2D NMR techniques. The absolute stereochemistry of dolastatin G was determined by chiral HPLC analysis of its amino acid components after acid hydrolysis and through the enantioselective synthesis of degradation products from its polyketide portions. nih.gov Nordolastatin G was identified as a closely related congener. nih.gov

Dolastatin H and Isodolastatin H are two potent cytotoxic peptides that are structurally related to dolastatin 10. mdpi.com They were isolated as very minor constituents from Japanese D. auricularia. mdpi.com A notable feature of their structure is a 3-phenylpropane-1,2-diol (B3048499) moiety attached via an ester linkage to the C-terminus of a tetrapeptide containing unusual amino acids. Their absolute stereostructures were unambiguously determined through enantioselective total synthesis.

Detailed information regarding the specific isolation and structural elucidation of Dolastatin E and Dolastatin I from Dolabella auricularia is less prevalent in the available scientific literature compared to the other members of the dolastatin family. These compounds were identified as part of the initial extensive screening of dolastatins 1-15, but comprehensive individual reports on their characterization are not as widely documented.

Aplyronines

While the highly cytotoxic macrolides, the aplyronines, have been extensively studied from the sea hare Aplysia kurodai, their specific isolation from Dolabella auricularia has not been detailed in available research. However, the methodologies employed for the isolation of aplyronines from Aplysia kurodai provide a likely framework for how these compounds would be isolated from other sea hares. The process typically involves the extraction of the sea hare's tissues with organic solvents, followed by a series of chromatographic separations to purify the individual aplyronine congeners.

Structural elucidation of the aplyronines has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods have been instrumental in determining the complex stereostructures of these macrolides, which are characterized by a large lactone ring and a side chain containing amino acid residues.

Dolabellol A: A Halogenated Diterpene

A novel halogenated diterpene, Dolabellol A, has been successfully isolated from Dolabella auricularia. The isolation process commenced with the extraction of the frozen sea hare tissue using methanol. The resulting extract was then subjected to a liquid-liquid partition between chloroform (B151607) and water. The chloroform layer, containing the desired compound, underwent further purification using ODS flash chromatography and silica gel column chromatography. The final step in the isolation of pure Dolabellol A was achieved through ODS High-Performance Liquid Chromatography (HPLC).

The structural determination of Dolabellol A was accomplished through a multi-faceted approach. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to establish the molecular formula of the compound. Extensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis, including 1D and 2D experiments, was crucial in elucidating its planar structure. The definitive absolute stereochemistry of Dolabellol A was confirmed by single-crystal X-ray diffraction analysis.

| Compound | Isolation Method | Structural Elucidation Techniques |

| Dolabellol A | Methanol extraction, Chloroform partitioning, ODS flash chromatography, Silica gel column chromatography, ODS HPLC | HRESIMS, NMR spectroscopy, Single-crystal X-ray diffraction |

Dolabellanin B2

Dolabellanin B2 is a novel antimicrobial peptide isolated from the body wall, including the skin and mucus, of Dolabella auricularia. This peptide is composed of 33 amino acid residues. nih.gov While specific details of its multi-step purification process are not extensively documented, the isolation of such peptides typically involves initial extraction from the tissues, followed by various chromatographic techniques, such as size-exclusion and reversed-phase chromatography, to achieve purification.

The primary structure of Dolabellanin B2, its amino acid sequence, has been determined. nih.gov The elucidation of the complete three-dimensional structure would likely involve techniques such as NMR spectroscopy or X-ray crystallography, which are standard methods for determining the conformation of peptides and proteins.

Proteins and Enzymes

Generally, the purification of LAAOs from marine organisms involves a combination of protein purification techniques, including ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and size-exclusion chromatography. The structural characterization of these enzymes typically includes determination of their molecular weight by methods like SDS-PAGE, and elucidation of their three-dimensional structure through X-ray crystallography.

The cytotoxic and antimicrobial proteins found in Dolabella auricularia are thought to belong to the Aplysianin A family of proteins. Research on the closely related sea hare, Aplysia kurodai, has led to the isolation and characterization of Aplysianin A, a glycoprotein (B1211001) with both antibacterial and antineoplastic properties. nih.gov A cytolytic protein, likely a member of this family, has been purified from the albumen gland of Dolabella auricularia. The purification process for such proteins often involves steps like ammonium sulfate fractionation, followed by sequential chromatography on various resins.

Structural characterization of Aplysianin A from Aplysia kurodai revealed it to be a high-molecular-weight glycoprotein. nih.gov Similar proteins from Dolabella auricularia would be expected to share structural and functional characteristics, though specific analysis is required for confirmation.

A heparinase enzyme with a molecular weight of 37 kDa has been isolated from the purple fluid of Dolabella auricularia. The purification of this enzyme was achieved through dialysis of the purple fluid, followed by anion exchange chromatography using a DEAE-cellulose column.

The molecular weight of the purified heparinase was determined by SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Further characterization of this enzyme has focused on its enzymatic activity and its potential applications.

| Protein/Enzyme | Source in D. auricularia | Isolation Method | Structural/Biochemical Characterization |

| L-Amino Acid Oxidase (LAAO) | Not specified | Inferred: Ammonium sulfate precipitation, Ion-exchange chromatography, Size-exclusion chromatography | Enzymatic activity confirmed |

| Aplysianin A Family Protein | Albumen gland | Inferred: Ammonium sulfate fractionation, Column chromatography | Cytolytic activity |

| Heparinase | Purple fluid | Dialysis, DEAE-cellulose anion exchange chromatography | 37 kDa molecular weight (SDS-PAGE) |

Other Identified Secondary Metabolites from D. auricularia Extracts

Beyond the more extensively studied peptides and macrolides, extracts from the sea hare Dolabella auricularia have been shown to contain a variety of other secondary metabolites. Zoochemical analyses of different extracts, particularly from the egg strings and tissues, have revealed the presence of several classes of compounds, including saponins (B1172615), steroids, and flavonoids. science-gate.comsemanticscholar.org Additionally, specific compounds such as prepacifinol epoxide and (-)-7-dehydrocholesterol have been identified in distinct parts of the organism. davaoresearchjournal.ph

Saponins

Saponins have been identified as a component of extracts from Dolabella auricularia. science-gate.com Qualitative zoochemical analysis has confirmed the presence of these compounds in various solvent extracts of the sea hare's egg strings. semanticscholar.org Research on different crude extracts from the egg strings indicated that the concentration of saponins varied depending on the solvent used for extraction. In one study, hexane (B92381) fractions yielded a higher concentration of saponins compared to ethyl acetate (B1210297) and ethanol (B145695) extracts, as suggested by the intensity of color change in qualitative tests. semanticscholar.org Another investigation also confirmed the presence of saponins in ethyl acetate extracts of D. auricularia. smujo.id

Steroids

The presence of steroids in D. auricularia has been confirmed through zoochemical profiling of its extracts. science-gate.com Similar to saponins, steroids were detected in hexane, ethyl acetate, and ethanol extracts of the sea hare's egg strings. semanticscholar.org The analysis suggested that the concentration of steroids was higher in the hexane fractions when compared to the ethyl acetate and ethanol fractions. semanticscholar.org Further research utilizing ethyl acetate as a solvent for extraction from D. auricularia also qualitatively identified the presence of steroids. smujo.id

Flavonoids

Flavonoids are another class of secondary metabolites reported to be present in D. auricularia, particularly within its egg strings. semanticscholar.orgsmujo.idresearchgate.net Quantitative analysis has been performed to determine the concentration of flavonoids in different solvent extracts. One study found that the total flavonoid content, expressed as quercetin (B1663063) equivalents, was highest in the ethyl acetate extract, followed by the ethanol and hexane extracts. semanticscholar.orgresearchgate.net The concentrations varied significantly with the solvent used, highlighting the influence of solvent polarity on extraction efficiency. researchgate.net While most studies confirm their presence, one analysis of egg string extracts for alkaloids, anthraquinones, coumarins, flavonoids, glycosides, phenols, saponins, steroids, quinones, and tannins did not detect flavonoids in its ethanol, ethyl acetate, or hexane fractions. semanticscholar.org

Table 1: Total Flavonoid Content in Egg String Extracts of D. auricularia

| Crude Extract | mg Quercetin / g of egg strings (d.w.) |

|---|---|

| Ethanol Extract | 7.28 ± 0.32 |

| Ethyl Acetate Extract | 8.83 ± 0.56 |

| Hexane Extract | 6.27 ± 0.35 |

Data sourced from Tayone et al., 2021. researchgate.net Each value represents the average of three analyses ± standard deviation.

Prepacifinol Epoxide and (-)-7-dehydrocholesterol

Specific chemical investigations have led to the identification of distinct compounds in different tissues of D. auricularia. The digestive gland extracts of the sea hare are reported to contain a variety of secondary metabolites, including prepacifinol epoxide. davaoresearchjournal.ph In separate analyses of the sea hare's skin extracts, the sterol (-)-7-dehydrocholesterol was identified. davaoresearchjournal.ph (-)-7-dehydrocholesterol is a well-known zoosterol that functions as a precursor to cholesterol and is photochemically converted to vitamin D3 in the skin of many animals, earning it the name provitamin-D3. wikipedia.org

Biosynthetic Origins and Pathways of Dolabella Auricularia Metabolites

Dietary Origin and Sequestration of Metabolites from Marine Cyanobacteria

A significant portion of the notable chemical arsenal (B13267) of Dolabella auricularia is not produced by the sea hare itself but is instead acquired through its diet. portlandpress.com The process, known as sequestration, involves the ingestion, absorption, and accumulation of chemical compounds from a food source. It is now widely evident that the true biological origin of many potent metabolites isolated from D. auricularia is marine cyanobacteria. nih.govresearchgate.net The sea hare grazes on these microorganisms and concentrates their secondary metabolites, which may then be used for its own defense. portlandpress.com

Among the various cyanobacteria consumed by D. auricularia, species from the genera Lyngbya and Symploca are particularly crucial sources of potent cytotoxic compounds. nih.govresearchgate.net Seminal research has successfully traced several famous metabolites, once attributed to the sea hare, back to these specific cyanobacterial producers.

For instance, the dolastatins, a group of powerful cytotoxic peptides, were first isolated from D. auricularia. However, subsequent investigations have confirmed their production by marine cyanobacteria. nih.govresearchgate.net Dolastatin 10, one of the most well-known of these compounds, is now understood to be produced by cyanobacteria upon which the sea hare feeds. portlandpress.com Similarly, other dolastatins and structurally related analogues have been isolated directly from Lyngbya and Symploca species. nih.govresearchgate.net Another class of compounds, the lyngbyabellins, were also initially discovered in the sea hare but were later identified as originating from its cyanobacterial diet, further highlighting the role of dietary sequestration. nih.gov

Table 1: Selected Metabolites Sequestrated by Dolabella auricularia

| Compound Family | Specific Metabolite(s) | Original Source Organism(s) |

|---|---|---|

| Dolastatins | Dolastatin 10, Dolastatin 15 | Lyngbya sp., Symploca sp. portlandpress.comnih.govresearchgate.net |

| Lyngbyabellins | Lyngbyabellin A, Lyngbyabellin G | Lyngbya sp. (Moorea) nih.govresearchgate.net |

The accumulation of cyanobacterial metabolites in D. auricularia is a clear example of chemical transfer through the marine food web. nih.gov The process begins with the biosynthesis of secondary metabolites by benthic cyanobacteria like Lyngbya. mdpi.com These microorganisms are a food source for various marine herbivores.

Dolabella auricularia, in its natural habitat, grazes on macrophytes that are often covered in films of these toxin-producing cyanobacteria. portlandpress.commdpi.com As the sea hare consumes the cyanobacteria, the specialized chemical compounds are ingested and subsequently concentrated within the tissues of the animal. This dietary transfer is a key ecological interaction, allowing the sea hare to effectively borrow a sophisticated chemical defense from the lower trophic level. portlandpress.comnih.gov This strategy demonstrates a complex interplay involving the movement of cyanobacterial metabolites through the marine food chain. nih.govresearchgate.net

Endogenous Biosynthesis by Dolabella auricularia

While dietary sequestration accounts for many of the most potent compounds found in D. auricularia, the sea hare also possesses the ability to produce its own unique molecules. These endogenously synthesized compounds are direct genetic products of the animal and serve various biological functions.

The genome of Dolabella auricularia encodes for a variety of proteins and peptides that are distinct from the metabolites it acquires from its diet. The complete mitochondrial genome of the sea hare has been sequenced, revealing 13 protein-coding genes, 22 transfer RNA genes, and two ribosomal RNA genes. nih.govnih.gov Among the longest of these protein-coding genes is COX1, while the shortest is ATP8. nih.gov

Beyond basic metabolic proteins, research has led to the isolation of several larger, bioactive molecules synthesized by the sea hare itself. An antimicrobial factor isolated from the sea hare's body wall and mucus was identified as a novel peptide named dolabellanin B2, which consists of 33 amino acid residues. nih.gov This peptide demonstrated cytotoxic effects against several pathogenic microorganisms. nih.gov Additionally, other cytotoxic glycoproteins, named dolabellanin A, C, E, and P, have been found in the animal, further showcasing its capacity for endogenous production of defensive molecules. nih.gov The meat of D. auricularia also contains a specific profile of essential and non-essential amino acids, such as glycine, glutamic acid, and arginine, which are fundamental endogenous components. medwinpublishers.com

Table 2: Endogenous Bioactive Proteins and Peptides from Dolabella auricularia

| Compound Name | Compound Type | Source in Sea Hare | Reported Function |

|---|---|---|---|

| Dolabellanin A | Glycoprotein (B1211001) | Body/Tissues | Cytotoxic nih.gov |

| Dolabellanin B2 | Peptide | Body-wall, skin, mucus | Antimicrobial nih.gov |

| Dolabellanin C | Glycoprotein | Body/Tissues | Cytotoxic nih.gov |

| Dolabellanin E | Glycoprotein | Body/Tissues | Cytotoxic nih.gov |

A third potential origin for chemical diversity in D. auricularia is the enzymatic modification of sequestered dietary compounds. In theory, the sea hare could ingest a precursor molecule from cyanobacteria and then use its own enzymes to chemically alter it, creating a new or modified metabolite.

However, while this mechanism is plausible, the bulk of the research on prominent compounds like the dolastatins strongly suggests direct accumulation without significant biotransformation. The isolation of identical or nearly identical compounds from both the sea hare and its cyanobacterial food sources supports the sequestration hypothesis over biotransformation. nih.govresearchgate.net Other secondary metabolites, such as alkaloids, flavonoids, saponins (B1172615), tannins, and terpenoids, have been identified in extracts of D. auricularia, but their precise origins—whether directly sequestered, endogenously produced, or resulting from biotransformation—are not as definitively established as that of the dolastatins. researchgate.net For example, the cytotoxic metabolite dolabellin, which features a unique bisthiazole structure, was isolated from the sea hare, but its exact biosynthetic pathway remains a subject of investigation. acs.org Thus, while the sea hare possesses metabolic enzymes, the primary demonstrated strategy for acquiring its most famous cytotoxic agents is the direct sequestration from its diet.

Cytotoxic and Antitumor Activities (Preclinical in vitro and in vivo Studies)

A significant number of compounds derived from Dolabella auricularia, particularly dolastatin 10 and dolastatin 15, have demonstrated powerful cytotoxic and antitumor capabilities in preclinical models. nih.govontosight.ai These activities are attributed to several distinct but interconnected mechanisms of action at the cellular level.

The primary mechanism for the potent antimitotic activity of dolastatin 10 is its interaction with tubulin, the fundamental protein subunit of microtubules. ontosight.aiaacrjournals.orgnih.gov Dolastatin 10 inhibits the polymerization of tubulin, thereby preventing the formation of microtubules essential for mitotic spindle assembly during cell division. ontosight.aicancer.gov Its binding site is located on β-tubulin near the vinca (B1221190) alkaloid and exchangeable GTP sites. nih.govnih.gov

The interaction of dolastatin 10 with tubulin leads to the disruption of microtubule dynamics through several processes:

It strongly inhibits tubulin-dependent GTP hydrolysis. aacrjournals.orgnih.gov

It acts as a noncompetitive inhibitor of vinca alkaloid binding to tubulin. aacrjournals.orgnih.gov

At higher concentrations, it can induce the formation of tubulin aggregates. aacrjournals.orgcancer.gov

This disruption of the delicate equilibrium between microtubule polymerization and depolymerization effectively halts the cell cycle, ultimately leading to cell death. nih.gov The potent activity of dolastatin 10 is highlighted by its ability to inhibit microtubule assembly at nanomolar concentrations. nih.govresearchgate.net

A direct consequence of the disruption of microtubule dynamics is the arrest of the cell cycle. Preclinical studies have consistently shown that compounds like dolastatin 15 induce cell cycle arrest at the G2/M phase in various cancer cell lines. medchemexpress.comnih.gov This arrest prevents cells from progressing through mitosis. For instance, all four small cell lung cancer (SCLC) cell lines tested (NCI-H69, NCI-H82, NCI-H345, and NCI-H446) underwent G2/M arrest within 24 hours of exposure to dolastatin 15. medchemexpress.com Similarly, dolastatin 15 was shown to induce G2/M phase arrest in human multiple myeloma cell lines, including RPMI8226, U266, and IM9. nih.gov This effect is a hallmark of antimitotic agents that interfere with the proper function of the mitotic spindle. nih.gov

Following cell cycle arrest, compounds from Dolabella auricularia effectively induce programmed cell death, or apoptosis. Dolastatin 10 has been shown to induce apoptosis in tumor cells, a mechanism that may involve the downregulation of the anti-apoptotic oncoprotein Bcl-2. aacrjournals.orgcancer.gov

Dolastatin 15 triggers apoptosis in human myeloma cells through the activation of two distinct pathways: the mitochondrial-mediated (intrinsic) pathway and the Fas (CD95)/Fas-L (CD95-L)-mediated (extrinsic) pathway. medchemexpress.comnih.gov Another compound, aurilide, demonstrates a unique mechanism for inducing apoptosis. It selectively binds to prohibitin 1 (PHB1), a protein in the inner mitochondrial membrane. nih.govencyclopedia.pub This binding event activates the proteolytic processing of optic atrophy 1 (OPA1), which leads to mitochondrial fragmentation and subsequent mitochondria-induced apoptosis. nih.govencyclopedia.pub

Preclinical studies have highlighted the potent and often selective activity of Dolabella auricularia compounds against various cancer cell lines. Dolastatin 10, for example, is one of the most potent antiproliferative agents discovered, showing high lethality to tumor cells such as L1210 leukemia and human prostate cancer DU-145 cells at sub-nanomolar concentrations. nih.gov Dolastatin 15 has also displayed significant growth inhibitory activity against SCLC cell lines with IC50 values in the low nanomolar range. medchemexpress.com Furthermore, initial profiling of dolastatin 15 revealed a preferential targeting of oncogenic KRAS and HIF pathways in HCT116 colorectal cancer cells. nih.gov

The table below summarizes the cytotoxic activity of dolastatin compounds against a selection of human cancer cell lines in preclinical studies.

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value (nM) | Reference |

|---|---|---|---|---|

| Dolastatin 10 | L1210 | Leukemia | 0.03 | nih.gov |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | nih.gov |

| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | nih.gov |

| Dolastatin 15 | NCI-H69 | Small Cell Lung Cancer | 0.039 - 28.8 | medchemexpress.com |

| Dolastatin 15 | NCI-H82 | Small Cell Lung Cancer | 0.039 - 28.8 | medchemexpress.com |

| Dolastatin 15 | NCI-H345 | Small Cell Lung Cancer | 0.039 - 28.8 | medchemexpress.com |

| Dolastatin 15 | NCI-H446 | Small Cell Lung Cancer | 0.039 - 28.8 | medchemexpress.com |

Antibacterial and Antimicrobial Properties

In addition to their potent anticancer effects, extracts from Dolabella auricularia have demonstrated notable antibacterial properties against a spectrum of pathogenic bacteria.

Extracts derived from the egg strings of Dolabella auricularia have shown effective inhibitory activity against both Gram-positive and Gram-negative bacteria. smujo.idsmujo.id Studies utilizing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) have confirmed this broad-spectrum activity. smujo.id For example, hexane (B92381) and methanolic extracts of egg strings were active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. smujo.id Similarly, ink and mucus extracts have shown zones of inhibition against these bacteria, with S. aureus showing high susceptibility. veterinaria.org

The table below presents the Minimum Inhibitory Concentration (MIC) values from a study on egg string extracts, demonstrating their antibacterial efficacy.

| Bacterial Strain | Gram Type | Extract Type | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | Hexane Extract 1 | 0.77 | smujo.id |

| Staphylococcus aureus | Positive | Hexane Extract 2 | 0.25 | smujo.id |

| Staphylococcus aureus | Positive | Methanolic Extract 1 & 2 | 3.33 | smujo.id |

| Bacillus subtilis | Positive | Hexane Extract 1 | 1.5 | smujo.id |

| Bacillus subtilis | Positive | Hexane Extract 2 | 0.54 | smujo.id |

| Bacillus subtilis | Positive | Methanolic Extract 1 | 1.17 | smujo.id |

| Bacillus subtilis | Positive | Methanolic Extract 2 | 0.83 | smujo.id |

| Escherichia coli | Negative | Methanolic Extract 1 | 1.46 | smujo.id |

| Escherichia coli | Negative | Methanolic Extract 2 | 2.83 | smujo.id |

| Pseudomonas aeruginosa | Negative | Hexane Extract 1 | 0.52 | smujo.id |

| Pseudomonas aeruginosa | Negative | Hexane Extract 2 | 0.125 | smujo.id |

| Pseudomonas aeruginosa | Negative | Methanolic Extract 1 | 1.33 | smujo.id |

| Pseudomonas aeruginosa | Negative | Methanolic Extract 2 | 0.79 | smujo.id |

Mechanism of Antibacterial Action (e.g., LAAO-mediated and Dolabellanin B2)

The antibacterial effects of compounds derived from D. auricularia are attributed to multiple mechanisms, including enzymatic action and direct membrane disruption by antimicrobial peptides.

One key mechanism involves the enzyme L-amino acid oxidase (LAAO). While the specific LAAO from D. auricularia is a subject of ongoing research, the general mechanism of antibacterial action for this class of enzymes is well-understood from studies on other organisms. LAAO exerts its antibacterial effect primarily through the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of L-amino acids. nih.gov This generated H₂O₂ is a reactive oxygen species (ROS) that can induce significant oxidative stress in bacterial cells. nih.gov The accumulation of ROS can lead to lipid peroxidation, damaging the bacterial cell membrane, and can also cause DNA strand breakage, ultimately inhibiting bacterial growth and leading to cell death. nih.gov Furthermore, some LAAOs possess an amphipathic sequence at the N-terminus which may promote interaction with and permeabilization of the bacterial membrane, enhancing its cytotoxic effects. nih.gov

Another significant antibacterial agent isolated from the body wall, skin, and mucus of D. auricularia is Dolabellanin B2. semanticscholar.org This novel peptide, composed of 33 amino acid residues, demonstrates cytotoxic effectiveness against various pathogenic microorganisms. semanticscholar.org The mechanism of action for such antimicrobial peptides often involves direct interaction with the bacterial cell membrane. Cationic peptides, like many dermaseptins, are drawn to the negatively charged components of bacterial membranes. nih.gov They can then disrupt the membrane through various models, such as the "carpet" mechanism, where the peptides accumulate on the membrane surface, inducing strain and causing permeabilization, or by forming transient, toroidal pores that compromise the membrane's integrity. nih.gov It is proposed that Dolabellanin B2, likely a cationic antimicrobial peptide, follows a similar path of membrane disruption to exert its antibacterial effects. researchgate.net

Investigation of Extracts and Purified Compounds (e.g., ink extracts, egg string extracts)

Research into crude and purified extracts from D. auricularia has confirmed significant antibacterial properties, particularly in its ink and egg strings. These natural products serve as a chemical defense for the sea hare and have been evaluated against a panel of pathogenic bacteria.

Ink Extracts: The purple ink secreted by D. auricularia as a defense mechanism contains bioactive compounds with demonstrated antibacterial activity. port.ac.uk Studies have shown that both polar and nonpolar fractions of the ink exhibit antibacterial effects against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with the nonpolar fraction generally showing greater activity. port.ac.uk Ethanolic crude extracts of the ink have also been tested, showing zones of inhibition ranging from 5–10 mm against a panel of bacteria, with S. aureus showing high susceptibility. semanticscholar.org Screening of the ink has revealed the presence of secondary metabolites such as saponins, steroids, and flavonoids, which may contribute to its antibacterial properties. researchgate.net

Egg String Extracts: The egg strings of D. auricularia are a particularly potent source of antibacterial agents. researchgate.netresearchgate.net Studies have shown that the effectiveness of these extracts can vary based on the developmental stage of the eggs and the solvent used for extraction. Extracts from freshly-laid green egg strings have been found to be more potent than those from mature brown strings. researchgate.net Ethyl acetate (B1210297) extracts, in particular, have shown promising results, with significant zones of inhibition against both S. aureus and E. coli. port.ac.uk The antibacterial activity is attributed to the presence of secondary metabolites, including phenols and flavonoids. port.ac.uk

Below are tables summarizing the findings from various studies on the antibacterial activity of D. auricularia egg string extracts.

Table 1: Minimum Inhibitory Concentration (MIC) of D. auricularia Egg String Extracts

Data sourced from Liguez & Tabugo, 2023. researchgate.net

Table 2: Zone of Inhibition of D. auricularia Extracts

Data sourced from Erespe et al., 2012; Tayone et al., 2021; Selvi et al., 2021. semanticscholar.orgport.ac.ukresearchgate.net

Antifouling Activity

Biofouling, the undesirable accumulation of marine organisms on submerged surfaces, causes significant economic and operational issues for maritime industries. The search for environmentally benign antifouling agents has led researchers to explore natural products from marine organisms, which often possess chemical defenses to prevent fouling on their own surfaces.

Inhibition of Marine Benthic Organism Attachment (e.g., Amphibalanus amphitrite)

Compounds from D. auricularia have demonstrated significant potential as natural antifoulants. A notable example is dolastatin 16, a depsipeptide first isolated from the sea hare. researchgate.net Synthetic derivatives of dolastatin 16 have been evaluated for their antifouling activity against the cypris larvae of the barnacle Amphibalanus amphitrite (previously Balanus amphitrite), a common and problematic fouling organism. researchgate.net Research has shown that small fragments of dolastatin 16 can inhibit the settlement of these larvae at potent concentrations, with EC₅₀ values (the concentration required to inhibit 50% of larval settlement) ranging from 0.60 to 4.62 μg/mL. researchgate.net This activity highlights the potential of peptides from D. auricularia as leads for developing new, non-toxic antifouling coatings.

Other Preclinical Pharmacological Potentials

Beyond antibacterial and antifouling activities, the rich chemical diversity of marine molluscs suggests a broad range of other pharmacological potentials.

Anti-inflammatory Properties (General molluscan extracts, potential for D. auricularia)

The phylum Mollusca has a long history in traditional medicine for treating inflammatory conditions. This historical use has prompted modern scientific investigation, which has begun to substantiate the anti-inflammatory properties of molluscan extracts through in vitro and in vivo studies. While many studies have focused on crude extracts without identifying the specific active compounds, they establish a strong precedent for molluscs as a source of novel anti-inflammatory agents.

Although specific anti-inflammatory compounds from D. auricularia are still an emerging area of research, the sea hare's proven ability to produce other highly potent bioactive molecules, such as the dolastatins, makes it a prime candidate for bioprospecting. Given that many molluscan species have yielded compounds with anti-inflammatory, immune-modulatory, and wound-healing properties, it is highly probable that D. auricularia also harbors unique compounds with significant anti-inflammatory potential. Further research is needed to isolate and characterize these molecules to provide leads for new anti-inflammatory drugs.

Antiglycosidase Activity (e.g., heparinase from purple fluid)

The sea hare Dolabella auricularia is a significant source of bioactive compounds, including enzymes with specific inhibitory actions against glycosidases. Research into its defensive secretions and tissue extracts has revealed potent antiglycosidase and heparinase activities, highlighting the potential for novel therapeutic agents.

Detailed Research Findings

Scientific investigations into the purple fluid released by Dolabella auricularia as a defense mechanism have identified notable enzymatic activities. One study focused on exploring both the heparinase and broader antiglycosidase activity of this secretion. The crude purple fluid demonstrated a heparinase activity of 56.42 IU/ml. researchgate.netniscpr.res.in This activity was further confirmed by an Activated Partial Thromboplastin Time (APTT) test, where the addition of the purple fluid significantly reduced the coagulation time of chicken blood from over 25 minutes to approximately 7 minutes, indicating the enzymatic breakdown of heparin. researchgate.net

From this fluid, a heparinase enzyme with an apparent molecular weight of 37 kDa was isolated and purified using DEAE-cellulose anion exchange chromatography. researchgate.netniscpr.res.in The purification process increased the protein concentration from 2 mg/ml in the crude sample to 7.6 mg/ml in the purified sample. researchgate.netniscpr.res.in The optimal conditions for this enzyme's maximum activity were recorded at a pH of 7 and within a temperature range of 30°C to 50°C. researchgate.netniscpr.res.in

Beyond its specific action on heparin, the purple fluid also exhibited general antiglycosidase activity, measured at approximately 120.9 IU/ml. researchgate.netniscpr.res.in This indicates the presence of compounds capable of inhibiting a broader range of enzymes that cleave glycosidic bonds.

Further research into the sea hare's potential for enzyme inhibition has explored its effects on α-glucosidase, an enzyme relevant to carbohydrate metabolism. An in vitro study on different extracts of D. auricularia assessed their anti-diabetic potential by measuring their inhibitory effect on α-glucosidase. walshmedicalmedia.com The ethyl acetate extract, in particular, was found to inhibit α-glucosidase activity in a concentration-dependent manner, with a calculated IC50 value of 25.76 mg/mL. walshmedicalmedia.com This finding suggests that compounds within the sea hare have the potential to modulate carbohydrate digestion and glucose absorption. walshmedicalmedia.com

Data on Antiglycosidase Activity

The following table summarizes the key findings from studies on the antiglycosidase and heparinase activities of compounds derived from Dolabella auricularia.

| Source Material | Enzyme Target | Activity/Measurement | Key Findings | Reference |

| Purple Fluid | Heparinase | 56.42 IU/ml | A 37 kDa heparinase was isolated; optimal activity at pH 7 and 30°C-50°C. | researchgate.netniscpr.res.in |

| Purple Fluid | Glycosidases (general) | 120.9 IU/ml | The fluid exhibits broad antiglycosidase activity. | researchgate.netniscpr.res.in |

| Ethyl Acetate Extract | α-Glucosidase | IC50 = 25.76 mg/mL | The extract showed concentration-dependent inhibition of the enzyme. | walshmedicalmedia.com |

Other Bioactive Compounds

The chemical diversity of D. auricularia extends beyond peptides and macrolides. Its ink, egg strings, and body tissues contain a variety of other secondary metabolites.

Ink and Egg Strings : The purple ink secreted by the sea hare contains bioactive compounds with demonstrated antibacterial, antioxidant, and cytotoxic properties. ejournals.phwu.ac.th Chemical screening of the ink has revealed the presence of saponins (B1172615), steroids, and flavonoids. wu.ac.thresearchgate.net Similarly, the egg strings of D. auricularia contain phenols and flavonoids, which contribute to their antioxidant and antibacterial activities. semanticscholar.orgsemanticscholar.org

Dolabellin : Dolabellin is a cytotoxic bisthiazole metabolite that has been isolated from the sea hare. Its unique structure and biological activity add to the rich chemical portfolio of this marine organism. acs.org

Synthetic Chemistry and Analog Design in Dolabella Auricularia Compound Research

Total Synthesis Strategies for Complex D. auricularia Metabolites

The structural complexity and numerous stereocenters characteristic of metabolites from D. auricularia necessitate sophisticated and highly controlled synthetic strategies. Chemists have employed a range of approaches to construct these molecules, with convergent and asymmetric synthesis being paramount.

A prime example is the synthesis of dolastatin 10 and its derivatives. Synthetic routes often involve the construction of a key tetrapeptide intermediate (e.g., N-methylvaline–valine–dolaisoleucine–dolaproine), which is then coupled with a separately prepared C-terminal unit, such as dolaphenine, to complete the molecule. rsc.org This strategy was also applied to the total synthesis of dolastatin 16, a complex cyclodepsipeptide. Its synthesis involved the preparation of distinct fragments which were then coupled and cyclized to form the final macrocyclic structure. rsc.org This method not only facilitates the production of the natural product but also allows for the synthesis of analogs by substituting different precursor fragments during the coupling stages. acs.org

Similarly, the total synthesis of (-)-doliculide has been achieved in a convergent manner. The key steps involved the stereoselective synthesis of the complex polyketide unit and a D-tyrosine derivative fragment. These two major components were then assembled through an esterification reaction, followed by a cycloamidation to form the final macrocyclic depsipeptide.

Given the critical role of stereochemistry in the biological activity of these compounds, asymmetric synthesis—methods that create chiral molecules with a preference for one enantiomer or diastereomer—is fundamental.

Dolastatins: While specific total syntheses for dolastatin C and D are not as widely documented as for other members, the strategies developed for dolastatin 10 are representative of the approaches required for this family. A practical asymmetric synthesis of dolastatin 10 was developed featuring several key stereoselective reactions. researchgate.net These include a Samarium(II) iodide (SmI2)-induced cross-coupling to construct the unique dolaproine (Dap) subunit and an asymmetric addition of a chiral N-sulfinyl imine to create the dolaphenine (Doe) fragment. researchgate.net Such methods allow for precise control over the multiple chiral centers embedded within these complex peptide structures.

Aurilide: The absolute stereostructure of aurilide, a potent 26-membered cyclodepsipeptide, was confirmed through enantioselective total synthesis. core.ac.uk Its complex structure, featuring a polyketide chain and a pentapeptide segment, has made it an attractive and challenging target for the synthetic chemistry community, prompting the development of numerous synthetic strategies to control its stereochemistry and enable biological investigation. mdpi.comnih.gov

Doliculide: The asymmetric synthesis of (-)-doliculide highlights the use of established stereoselective reactions to build complex acyclic chains. The synthesis of its polyketide fragment, which contains five stereogenic centers, was achieved using Matteson's homologation methodology. nih.gov This iterative approach allows for the controlled, step-wise construction of the carbon backbone while installing the correct stereochemistry at each chiral center, demonstrating a powerful strategy for building such polyketide-containing natural products. nih.gov

Rational Design and Synthesis of Analogs and Derivatives

Total synthesis enables the rational design and production of analogs and derivatives that are not available from the natural source. This research is crucial for probing the structure-activity relationships (SAR) of these compounds and for developing molecules with enhanced bioactivity or more specific cellular interactions.

Key findings from SAR studies of dolastatin 10 include:

N- and C-Termini: Modifications at both the N-terminal (dolavaline unit) and C-terminal (dolaphenine unit) are often tolerated, which has allowed for the creation of potent analogs like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). nih.gov

Peptide Core: The central dolaisoleucine (Dil) unit is considered essential for cytotoxicity. nih.gov

Stereochemistry: The precise stereochemistry of the unique amino acid subunits is critical. Altering the configuration at certain positions can lead to a significant loss of activity.

For aurilide, SAR studies on synthetic analogs have provided insights into the importance of its macrocyclic structure and the configuration of specific stereocenters within the polyketide and peptide domains for its potent cytotoxic effects. mdpi.comnih.gov Similarly, for doliculide, the synthesis of derivatives has been pursued to understand the structural requirements for its actin-binding properties. nih.govnih.gov

| Compound Class | Structural Modification | Effect on Bioactivity | Reference |

|---|---|---|---|

| Dolastatin 10 | Replacement of C-terminal Doe unit with Phenylalanine | Can be crucial for enhancing activity in certain analog series. | mdpi.com |

| Dolastatin 10 | Introduction of azide (B81097) group into Dap (P4) subunit | Enhanced cytotoxic activity compared to parent structures. | mdpi.comnih.gov |

| Dolastatin 10 | Macrocyclization between Dov and Doe subunits | Significantly decreased cytotoxicity against L1210 and HT-29 cell lines. | mdpi.com |

| Dolastatin 15 | Replacement of MeVal-Pro dipeptide with Dil unit from Dolastatin 10 | Resulting analog showed superior cytotoxicity and inhibition of tubulin polymerization. | nih.gov |

| Aurilide Analog | Adding a chlorine atom to the phenyl group of the d-MePhe amino acid | Increased cytotoxicity. | mdpi.com |

Building on SAR insights, chemists have synthesized numerous derivatives of D. auricularia compounds to enhance their biological properties. A major focus has been the derivatization of dolastatin 10 to create the auristatin family of peptides. For example, MMAE and MMAF were developed through modifications to the C-terminus, resulting in highly potent antimitotic agents. nih.gov

Other derivatization strategies include:

Introducing Functional Groups: The introduction of an azide group into the dolaproine (Dap) subunit of dolastatin 10 not only enhanced cytotoxicity but also provided a chemical handle for further modifications, such as "click chemistry" reactions. mdpi.comnih.gov

Improving Physicochemical Properties: Hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, have been incorporated into dolastatin 10 derivatives. This derivatization can improve properties like solubility while maintaining high potency. rsc.org

Creating Novel Payloads: The synthesis of "dolastatinol," a derivative of dolastatin 10 featuring a C-terminus methylene (B1212753) hydroxyl group, creates a novel analog that retains high potency as a tubulin polymerization inhibitor. nih.gov This hydroxyl group provides a potential site for conjugation to carrier molecules. nih.gov

These examples demonstrate how targeted chemical modifications can be used to fine-tune the biological activity and properties of these complex natural products for research applications.

Production Methods for Research Quantities (e.g., overcoming minute natural availability)

A significant hurdle in the study of compounds from D. auricularia is their exceedingly low natural abundance. For instance, the initial isolation of dolastatin 10 required processing vast quantities of the sea hare to yield only milligrams of the pure substance, with a reported yield in the range of 10⁻⁶% to 10⁻⁷%. mdpi.comresearchgate.net This scarcity makes isolation from the natural source impractical for obtaining the quantities needed for extensive biological evaluation, SAR studies, and preclinical development.

Consequently, total chemical synthesis has become the primary and essential method for producing these compounds in research quantities. The development of efficient and scalable synthetic routes is a major focus of chemical research in this area. Key aspects of these production methods include:

Efficiency: Strategies like the convergent synthesis of dolastatin 16 and the development of practical, high-yield reactions for constructing the unique amino acid subunits of dolastatin 10 are crucial for making these complex molecules more accessible. rsc.orgresearchgate.net

Solid-Phase Synthesis: For some linear peptides and their analogs, solid-phase peptide synthesis (SPPS) offers a streamlined and automatable method for production. The synthesis of dolastatinol, for example, was achieved using a solid-phase Fmoc chemistry protocol. nih.gov

By overcoming the limitations of natural supply, chemical synthesis has been indispensable in advancing the scientific understanding of these potent marine metabolites and enabling the exploration of their therapeutic potential.

Ecological Role of Dolabella Auricularia Compounds

Chemical Defense Mechanisms in the Sea Hare

Lacking a protective shell, Dolabella auricularia relies heavily on chemical defenses to ward off potential threats. These defenses are multifaceted, involving both the sequestration of toxic compounds from its diet and the production of its own defensive secretions.

The primary ecological role of the chemical compounds found in Dolabella auricularia is to deter predation. The sea hare sequesters secondary metabolites from the algae and cyanobacteria it consumes. researchgate.net These compounds, which are often unpalatable or toxic to predators, are stored in various tissues, including the digestive gland. researchgate.net When threatened, the sea hare can make itself a less appealing meal, thereby increasing its chances of survival.

Research has shown that extracts from the digestive gland of D. auricularia, which contain a variety of secondary metabolites, are unpalatable to reef fishes. researchgate.net This unpalatability is a direct result of the chemical compounds sequestered from its diet. The effectiveness of these chemical defenses can, therefore, be influenced by the specific types of algae and cyanobacteria available in the sea hare's habitat.

One of the most dramatic defense mechanisms of Dolabella auricularia is the release of a thick, purple ink when disturbed. wikipedia.org This ink is not merely a smokescreen to confuse predators visually but is a complex cocktail of bioactive compounds with potent biological activities. The ink secretion is a mixture of products from the ink gland and the opaline gland. nih.gov

The purple color of the ink is due to a compound called aplysioviolin, which is derived from the phycoerythrin pigment of red algae consumed by the sea hare. The ink is a sticky and viscous substance that can physically annoy a predator, but its primary defensive role is chemical. Studies have revealed that the ink contains a variety of bioactive components, including amino acids, that can act as sensory deterrents. nih.gov The ink can stimulate the chemoreceptors of predators, causing confusion and aversion. nih.gov

Table 1: Bioactive Properties of Dolabella auricularia Secretions

| Secretion/Tissue | Bioactive Property | Observed Effect |

| Ink | Predation Deterrence | Unpalatable to reef fishes, stimulates predator chemoreceptors. researchgate.netnih.gov |

| Ink | Antimicrobial | Inhibits the growth of various bacteria. |

| Body Wall/Mucus | Antimicrobial | Contains antimicrobial peptides like dolabellanin B2. nih.gov |

| Digestive Gland | Cytotoxic | Contains sequestered secondary metabolites with cytotoxic activity. nih.gov |

Role in Inter-species Interactions

The chemical compounds of Dolabella auricularia also play a role in interactions with organisms other than predators. The antimicrobial properties of its secretions and mucus are particularly significant. The skin and mucus of the sea hare contain antimicrobial factors that can protect it from pathogenic bacteria and fungi present in the marine environment. researchgate.net

One such compound is the antimicrobial peptide dolabellanin B2, which has been isolated from the body wall and mucus of D. auricularia. nih.gov This peptide has been shown to be effective against several pathogenic microorganisms. This chemical shield is crucial for an animal that lacks a physical barrier like a shell, helping to prevent infections and maintain its health.

The release of chemical compounds into the surrounding water can also have localized effects on the microbial community. While not extensively studied in D. auricularia, it is plausible that the constant, low-level release of antimicrobial compounds could shape the microbial composition on and around the sea hare, potentially favoring beneficial microbes and deterring harmful ones.

Co-evolutionary Aspects of Metabolite Production

The production and utilization of chemical compounds by Dolabella auricularia are deeply rooted in its co-evolutionary relationships with its food sources and predators. The sea hare's ability to sequester and utilize toxic compounds from its diet is a classic example of an evolutionary adaptation.

The primary producers of many of the defensive compounds found in D. auricularia are the algae and cyanobacteria it consumes. This dietary dependence has likely driven a co-evolutionary "arms race." As the algae and cyanobacteria evolve new chemical defenses to deter herbivores, the sea hare, in turn, evolves mechanisms to tolerate, sequester, and even utilize these compounds for its own defense. This dynamic relationship has resulted in the sea hare becoming a specialist herbivore, capable of consuming organisms that are toxic to most other marine animals.

This co-evolutionary relationship is also evident in the sea hare's physiology. It possesses the necessary metabolic pathways to process the ingested toxins, detoxifying them to some extent while concentrating them in specific tissues for defense. The evolution of these detoxification and sequestration mechanisms is a key innovation that has allowed D. auricularia to exploit a food resource that is unavailable to many of its competitors.

Furthermore, the effectiveness of the sea hare's chemical defenses has likely exerted selective pressure on its predators. Predators that can tolerate or overcome these chemical defenses would have a significant advantage. While direct evidence for predator adaptations specifically to D. auricularia's chemical defenses is limited, this type of reciprocal evolutionary pressure is a common feature of predator-prey interactions in marine ecosystems.

Advanced Research Methodologies and Future Perspectives

Omics Technologies in Marine Natural Product Discovery

The discovery and characterization of novel bioactive compounds from marine sources like Dolabella auricularia have been revolutionized by "omics" technologies. mdpi.comnih.gov These approaches provide a comprehensive view of the molecular landscape, from genes to metabolites, accelerating the identification of promising natural products. hubpages.comescholarship.org

Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for discovering novel compounds and understanding their ecological roles. nih.govresearchgate.net In the context of Dolabella auricularia, metabolomic techniques are crucial for profiling the complex mixture of secondary metabolites present in its tissues. nih.gov By employing analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can differentiate and identify numerous compounds, including the highly potent dolastatins. nih.govmdpi.com

This approach allows for a comparison of metabolite profiles between different Dolabella auricularia populations, their dietary sources (like cyanobacteria), and their surrounding environment. Such comparative metabolomics can help pinpoint the origin of specific bioactive compounds and identify new structural variants that might otherwise be missed by traditional bioassay-guided fractionation. researchgate.net For instance, a metabolomics workflow can rapidly flag the presence of known compound families and highlight unique, uncharacterized molecules for further investigation.

Table 1: Application of Metabolomics in Marine Natural Product Research

| Technology | Application | Outcome |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Profiling of extracts from Dolabella auricularia and its dietary sources. | Identification of known dolastatins and discovery of new analogues. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated compounds. | Detailed structural information of novel metabolites. |

| Molecular Networking | Visualization of complex MS data to group structurally related molecules. | Rapid dereplication of known compounds and identification of novel chemical families. |

Genomics and Transcriptomics for Biosynthetic Pathway Elucidation

While Dolabella auricularia is the source from which many potent compounds are isolated, it is widely accepted that the true producers are often symbiotic microorganisms, particularly cyanobacteria. Genomics and transcriptomics are essential for identifying the biosynthetic gene clusters (BGCs) responsible for producing these complex molecules. nih.gov

By sequencing the genome of the symbiotic cyanobacteria, scientists can identify the genes encoding the enzymes—such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS)—that assemble these natural products. maxapress.comnih.gov Transcriptomics, the study of RNA transcripts, provides a snapshot of which genes are actively being expressed under specific conditions. mdpi.com Comparing the transcriptomes of the cyanobacteria under different growth conditions can reveal which BGCs are switched on to produce the compounds that are later sequestered by the sea hare. mdpi.com This information is fundamental for understanding how these compounds are made and for enabling their production through biotechnological methods.

Biotechnological Approaches for Sustainable Production

The low natural abundance of many bioactive compounds from Dolabella auricularia makes their large-scale harvesting from the ocean unsustainable and economically unviable. Biotechnology offers promising solutions to this supply problem. unime.itresearchgate.netnih.gov

Heterologous Expression of Biosynthetic Gene Clusters

Once a BGC for a desired compound, such as a dolastatin, has been identified through genomics, it can be cloned and transferred into a more easily culturable host organism, like E. coli or Streptomyces. uni-giessen.deresearchgate.net This process, known as heterologous expression, can enable the sustainable and scalable production of the target molecule in a controlled fermentation environment. nih.govst-andrews.ac.uk

This strategy offers several advantages: it bypasses the need to harvest sea hares, overcomes the challenges of culturing often slow-growing or unculturable cyanobacteria, and provides a platform for metabolic engineering to potentially increase yields or create novel analogues of the natural product. nih.gov The successful expression of large and complex marine BGCs remains a significant challenge but is a highly active area of research. st-andrews.ac.uk

Aquaculture and Mariculture for Metabolite Sourcing